5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide
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Overview
Description
5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines in the presence of a palladium catalyst (Pd(dba)2) and BINAP ligand in 1,4-dioxane can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-trifluoromethyl-1,8-naphthyridines: These compounds share the trifluoromethyl group and have similar applications in medicinal chemistry.
5-amino-1-phenyl-3-methylpyrazole: Another pyrazole derivative with similar structural features and chemical reactivity.
Uniqueness
What sets 5-amino-1-(2-pyridyl)-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide apart is its combination of the pyridyl and trifluoromethyl groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
3-amino-2-pyridin-2-yl-5,5-bis(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N5/c12-10(13,14)9(11(15,16)17)6(5-18)8(19)22(21-9)7-3-1-2-4-20-7/h1-4,21H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYHKKORPVXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C(N2)(C(F)(F)F)C(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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